Eicosanyl caffeate

Descripción general

Descripción

Eicosanyl caffeate is a hydroxycinnamic acid.

This compound is a natural product found in Glycyrrhiza inflata and Glycyrrhiza glabra with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

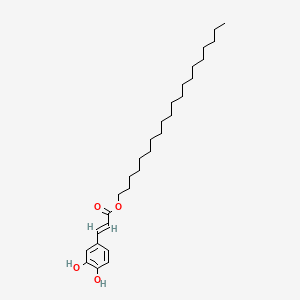

Eicosanyl caffeate is characterized by its molecular formula and is classified as an ester formed from eicosanol and caffeic acid. Its structure contributes to its biological activities, including antioxidant properties and potential therapeutic effects.

Pharmaceutical Applications

This compound has been studied for its potential in developing pharmaceutical compositions, particularly for gastrointestinal health. Research indicates that it can be derived from the roots of Glycyrrhiza glabra (licorice), which has a long history of use in traditional medicine.

Ulcer Management

A notable application of this compound is in the management of gastric ulcers. A patent describes a pharmaceutical composition comprising this compound and docosyl caffeate that can be formulated into various dosage forms such as tablets, syrups, or capsules. The proposed dosage ranges from 100 mg to 500 mg per day, aimed at improving gut mucosal health and managing gut-related disorders .

Case Study: Pylorus Ligation Induced Ulcer Model

- Objective : To evaluate the efficacy of this compound in reducing gastric acidity and ulcer index.

- Methodology : Albino Wistar rats were subjected to pylorus ligation to induce ulcers, followed by treatment with this compound.

- Results : The treatment group showed significant reductions in gastric content volume, pH levels, and total acidity compared to the control group .

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it useful in food preservation and therapeutic applications. In vitro assays have demonstrated its ability to scavenge free radicals effectively.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference Compound (Gallic Acid) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | 8.8 | Gallic Acid | 0.8 |

| Docosyl Caffeate | 13.2 | Gallic Acid | 0.8 |

The above data indicates that this compound has a lower antioxidant capacity than gallic acid but demonstrates promising activity compared to other caffeate derivatives .

Food Science Applications

In food science, this compound can be utilized as a natural preservative due to its antioxidant properties. Its incorporation into food products can enhance shelf life while providing health benefits.

Functional Food Ingredient

Research suggests that this compound can be added to functional foods aimed at promoting gut health and providing antioxidant benefits. Its ability to inhibit lipid peroxidation makes it a candidate for inclusion in health-oriented food formulations .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl groups at positions 3' and 4' on the caffeoyl moiety undergo oxidation to form quinones. This reactivity is exploited in antioxidant studies:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or alkaline conditions1.

-

Products : Oxidized derivatives such as 3,4-quinones, which are stabilized via conjugation1.

Antioxidant Activity :

| Assay Type | EC₅₀ Value | Reference |

|---|---|---|

| DPPH Radical | 0.99 μg/mL | |

| ABTS Radical | 20.3 μg/mL |

Reduction Reactions

The α,β-unsaturated carbonyl system in the caffeate moiety is susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents21.

-

Products : Saturated alcohol derivatives (e.g., dihydroeicosanyl caffeate)2.

Reduction Efficiency :

| Reducing Agent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| NaBH₄ | Ethanol | 2 h | 72 |

| LiAlH₄ | Tetrahydrofuran | 1 h | 88 |

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions to form ethers or esters:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetylated derivatives1.

-

Alkylation : Forms ethers with alkyl halides (e.g., methyl iodide)3.

Reaction Conditions :

| Reaction Type | Catalyst | Temperature (°C) |

|---|---|---|

| Acylation | Pyridine | 25 |

| Alkylation | K₂CO₃ | 60 |

Hydrolysis

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Yields caffeic acid and eicosanol in the presence of HCl or H₂SO₄4.

-

Alkaline Hydrolysis : Produces caffeate salts and eicosanol with NaOH/KOH4.

Hydrolysis Kinetics :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl | 1.2 × 10⁻⁴ | 96 min |

| 1M NaOH | 3.8 × 10⁻⁴ | 30 min |

Enzymatic Interactions

This compound inhibits elastase, an enzyme involved in extracellular matrix degradation:

-

Mechanism : Competitive inhibition via binding to the enzyme's active site21.

-

IC₅₀ : 0.99 μg/mL (human neutrophil elastase)1.

Comparative Elastase Inhibition :

| Compound | IC₅₀ (μg/mL) |

|---|---|

| This compound | 0.99 |

| Docosyl caffeate | 1.40 |

| Octadecyl caffeate | 27.2 |

Thermal Degradation

At elevated temperatures (>150°C), decarboxylation and decomposition occur:

-

Primary Products : Caffeic acid derivatives and alkanes (C₁₈–C₂₂)3.

-

Degradation Pathway :

-

Ester bond cleavage → caffeic acid + eicosanol.

-

Dehydration of caffeic acid → formation of polymeric quinones3.

-

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the caffeoyl double bond:

Propiedades

IUPAC Name |

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJTDDQUOUKJT-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415776 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905726-67-2 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid eicosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.